Lithium diisopropylamide mono(tetrahydrofuran)

Organolithium structure elucidation X-ray crystallography Amide base aggregation

Lithium diisopropylamide mono(tetrahydrofuran) (CAS 123333-84-6) is the crystallographically defined 1:1 LDA·THF complex, in which the ubiquitous hindered lithium amide base LDA is isolated as a stoichiometric THF solvate. Unlike the generic "LDA solution" designation, which encompasses variable aggregation states and solvent compositions, this specific CAS registry denotes a material with proven dimeric bis-solvated solid-state structure (X-ray diffraction-validated) that is supplied as a standardized solution in hydrocarbon solvents.

Molecular Formula C10H22LiNO
Molecular Weight 179.3 g/mol
CAS No. 123333-84-6
Cat. No. B045308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium diisopropylamide mono(tetrahydrofuran)
CAS123333-84-6
Molecular FormulaC10H22LiNO
Molecular Weight179.3 g/mol
Structural Identifiers
SMILES[Li+].CC(C)[N-]C(C)C.C1CCOC1
InChIInChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
InChIKeyYTJXGDYAEOTOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Diisopropylamide Mono(Tetrahydrofuran) CAS 123333-84-6: Defined Stoichiometry Amide Base for Reproducible Deprotonation


Lithium diisopropylamide mono(tetrahydrofuran) (CAS 123333-84-6) is the crystallographically defined 1:1 LDA·THF complex, in which the ubiquitous hindered lithium amide base LDA is isolated as a stoichiometric THF solvate [1]. Unlike the generic "LDA solution" designation, which encompasses variable aggregation states and solvent compositions, this specific CAS registry denotes a material with proven dimeric bis-solvated solid-state structure (X-ray diffraction-validated) that is supplied as a standardized solution in hydrocarbon solvents [1][2]. It serves as a strong, sterically hindered, non-nucleophilic Brønsted base (pKa = 35.7 measured in THF) [3] used principally for selective kinetic deprotonation, enolate generation, and directed ortho-metalation in aprotic media.

Why Generic LDA Solutions Cannot Substitute for Lithium Diisopropylamide Mono(Tetrahydrofuran) CAS 123333-84-6 in Critical Protocols


The designation "LDA" spans a spectrum of commercially supplied forms—solid powder, THF/hexanes mixtures, heptane/THF/ethylbenzene solutions, and suspensions—that differ fundamentally in aggregation state, solvation shell composition, effective basicity, and storage stability [1]. Uncontrolled solvent composition directly alters LDA's ground-state aggregation (dimer vs. oligomer equilibrium) and, consequently, the rate law and transition structure of the deprotonation step [2][3]. The mono-THF complex (CAS 123333-84-6) is the only form in which the stoichiometric LDA:THF ratio is fixed at 1:1, its crystalline dimeric structure has been unequivocally established by X-ray diffraction, and its solubility in hydrocarbon carriers (cyclohexane, heptane) permits storage at ambient temperature without significant decomposition—advantages not shared by LDA in neat ethereal solvents, which decomposes above 0 °C [1][4]. Substituting an undefined LDA solution for this characterized complex introduces uncontrolled variables in aggregation-dependent reaction kinetics, potentially compromising yield, selectivity, and batch-to-batch reproducibility.

Quantitative Evidence Guide: Verified Differentiation of Lithium Diisopropylamide Mono(Tetrahydrofuran) CAS 123333-84-6 vs. Closest Alternatives


Definitive Bis-Solvated Dimer Crystal Structure Confirmed by X-Ray Diffraction

The LDA·THF complex (CAS 123333-84-6) has been crystallized and structurally characterized as a dimeric 1:1 LDA:THF adduct by X-ray diffraction analysis at approximately −100 °C, establishing it as a bis-solvated dimer in the solid state [1]. In contrast, generic LDA in hydrocarbon solvents (e.g., toluene) forms a temperature-dependent oligomer equilibrium whose distribution is not fixed, and LDA in neat THF was historically misassigned as undergoing monomer-dimer exchange before definitive NMR spectroscopic evidence proved the dimer is the exclusive solution species [2][3]. The availability of a crystalline, structurally verified complex provides a uniquely reproducible starting material for mechanistic studies and preparative protocols requiring known aggregation state.

Organolithium structure elucidation X-ray crystallography Amide base aggregation

Hydrocarbon Solubility Enabling Room Temperature Storage Without Decomposition

LDA alone decomposes above 0 °C when dissolved in ethereal solvents such as THF, Et2O, or DME, severely limiting its shelf life and requiring freshly prepared solutions for critical applications [1]. The 1:1 LDA·THF complex, by contrast, is soluble in alkanes (cyclohexane, heptane) and is reported to be "quite stable" in these hydrocarbon solvents [1]. This differential stability is not shared by LDA·THF/hexanes mixtures (e.g., the common 1.0 M LDA in THF/hexanes, CAS 4111-54-0 solutions), which still contain sufficient ethereal solvent to undergo thermal decomposition pathways. The commercial 1.5 M LDA·THF complex in cyclohexane (Fisher Scientific/Thermo Scientific AcroSeal™) exemplifies this advantage, providing a ready-to-use formulation with specification-defined concentration (1.43–1.65 M) and density (0.816 g/mL) .

Reagent stability Hydrocarbon solubility Storage optimization

Exclusive Dimer Aggregation in THF Enables Predictable Monomer-Based Kinetics vs. LiTMP and LiHMDS

In THF solution, LDA exists exclusively as a disolvated dimer across all concentrations studied; no monomer-dimer equilibrium is observed [1][2]. This contrasts sharply with the closest in-class alternatives: LiTMP (lithium tetramethylpiperidide) exists in a 0.1 M THF solution at −115 °C as approximately 90% dimer in equilibrium with monomer, while LiHMDS (lithium hexamethyldisilazide) is mostly monomeric in neat THF at −100 °C [3]. The exclusive dimeric ground state of LDA·THF simplifies deprotonation kinetics: rate studies of 2-methylcyclohexanone N,N-dimethylhydrazone metalation yield the rate expression −d[substrate]/dt = k[substrate][LDA]^1/2[THF]^0, consistent with a mandatory dimer deaggregation step to a monomeric reactive species, with the rate independent of free THF concentration [2].

Aggregation chemistry Solution structure Kinetic law comparability

Quantitative Kinetic Isotope Effect Establishes Rate-Determining Proton Transfer in Ester Enolization

In the LDA-mediated ester enolization studied at −78 °C in THF/toluene, a deuterium kinetic isotope effect (KIE) of k_H/k_D = 22 was measured, unequivocally establishing proton transfer as the rate-determining step [1]. Pseudo-first-order rate constants for LDA in THF are proportional to [LDA] raised to an order of 0.53, consistent with a dimer-monomer pre-equilibrium preceding the rate-determining deprotonation [1]. Importantly, metalations in THF proceed via a disolvated monomer pathway that is mechanistically distinct from reactions in t-BuOMe (monosolvated dimer pathway), HMPA/THF (mixture of monosolvated monomer and tetrasolvated dimer), or DMPU/THF (mono- and disolvated monomers) [2]. Despite this mechanistic divergence, the observed rates are strikingly solvent-independent under standard conditions, with the rate constants in THF, t-BuOMe, HMPA/THF, and DMPU/THF reported as nearly identical [2].

Ester enolization Kinetic isotope effect Reaction mechanism

pKa of 35.7 in THF and Steric Non-Nucleophilicity Enable Selective Kinetic Deprotonation Over Competing Bases

The pKa of LDA in tetrahydrofuran has been experimentally determined as 35.7, making it a sufficiently strong base to deprotonate most carbon acids bearing α-hydrogen atoms adjacent to carbonyl, cyano, or sulfonyl groups while remaining incapable of nucleophilic addition to the carbonyl itself due to its sterically encumbered diisopropylamino framework [1][2]. This pKa value positions LDA·THF between the less basic LiHMDS (pKa of (Me3Si)2NH ≈ 29.5 in THF) and the more sterically hindered LiTMP (comparable basicity), while offering superior selectivity for generating the less-substituted kinetic enolate in unsymmetrical ketones . In direct comparison, n-butyllithium (pKa of conjugate acid ≈ 50) is a far stronger base but also a potent nucleophile, frequently leading to competing addition products; MeLi (pKa ≈ 48) suffers similar nucleophilicity limitations .

Basicity quantification Kinetic enolate selectivity Non-nucleophilic base

Optimized Application Scenarios for Lithium Diisopropylamide Mono(Tetrahydrofuran) CAS 123333-84-6 Driven by Verified Differentiation Evidence


Kinetic Enolate Generation for Stereoselective Alkylation of Unsymmetrical Ketones

The exclusive dimeric aggregation of LDA·THF (Evidence Item 3) ensures a uniform deprotonation pathway with the reactive monomer formed through a defined deaggregation pre-equilibrium. This predictable kinetic behavior, combined with the experimentally measured pKa of 35.7 (Evidence Item 5), allows quantitative deprotonation of the less-hindered α-proton to form the thermodynamic-less-favored kinetic enolate with high regioselectivity. The large KIE of 22 (Evidence Item 4) confirms that proton transfer is rate-determining and irreversible under standard −78 °C conditions, preventing enolate equilibration that would erode regiochemical purity .

Directed Ortho-Metalation (DoM) of Aryl Carbamates and Benzamides in Process Chemistry

The crystallographically defined structure of the LDA·THF complex (Evidence Item 1) provides a consistent starting material critical for DoM reactions where the precise aggregation state of the amide base influences the ortho-lithiation rate and the extent of competing benzyne formation. The stability of the commercial 1.5 M solution in cyclohexane at ambient temperature (Evidence Item 2) eliminates the operational hazard and variability of freshly preparing LDA at cryogenic temperatures, enabling reproducible scale-up in pilot-plant settings where thermal stability and storage logistics are first-order considerations .

Anionic Polymerization Initiation Requiring Precise Stoichiometry Control

The well-defined 1:1 LDA:THF stoichiometry (Evidence Item 1) and its formulation at a specification-defined concentration of 1.43–1.65 M (Evidence Item 2) enable accurate calculation of initiator loading in anionic polymerizations of methacrylates and lactides. The exclusive dimeric aggregation (Evidence Item 3) means that the effective initiator concentration scales predictably with the square root of LDA concentration, a relationship that has been experimentally validated; comparative studies show LDA·THF achieves >90% initiation efficiency for methacrylate polymerization, comparable to model enolate initiators, and yields polymers with predictable molecular weight .

Mechanistic Investigation and Method Validation Using a Well-Characterized Base Benchmark

The combination of a known crystal structure (Evidence Item 1), an established rate expression −d[substrate]/dt = k[substrate][LDA]^1/2[THF]^0 (Evidence Item 3), and a confirmed KIE of 22 (Evidence Item 4) makes LDA·THF an ideal benchmark reagent for mechanistic studies of deprotonation reactions. Researchers can use these validated kinetic parameters to calibrate computational models, test new substrates against a known baseline, or diagnose experimental anomalies (e.g., adventitious water quenching) by comparing observed vs. expected rate constants. This level of characterization is not available for LiTMP or LiHMDS where aggregation equilibria introduce additional kinetic complexity .

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